molecular formula C8H12O3 B2374077 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2168906-49-6

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2374077
CAS No.: 2168906-49-6
M. Wt: 156.181
InChI Key: GMJTZQUTKHEYDW-UHFFFAOYSA-N
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Description

2-Oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound with the molecular formula C8H12O3 It is characterized by a unique structure that includes an oxabicyclo ring system, which is a bicyclic structure containing an oxygen atom

Mechanism of Action

Target of Action

It is known that this compound is a bioisostere of the phenyl ring , which is a common structural motif in many bioactive compounds . Therefore, it can be inferred that the targets of this compound could be similar to those of phenyl ring-containing compounds.

Mode of Action

It is known that this compound can be used as a bioisostere of the phenyl ring . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group . Therefore, it can be inferred that the interaction of this compound with its targets and the resulting changes could be similar to those of phenyl ring-containing compounds.

Biochemical Pathways

Given its role as a bioisostere of the phenyl ring , it can be inferred that it may affect similar biochemical pathways as phenyl ring-containing compounds.

Pharmacokinetics

It is known that the replacement of the phenyl ring with this compound in certain drugs has led to improved physicochemical properties, such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes can positively impact the bioavailability of the drugs .

Result of Action

It is known that the replacement of the phenyl ring with this compound in certain drugs has resulted in new bioactive analogs of the drugs .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may have good stability under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. The reaction conditions are relatively mild, making it a practical approach for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 2-Oxabicyclo[22

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)11-5-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJTZQUTKHEYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168906-49-6
Record name 2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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